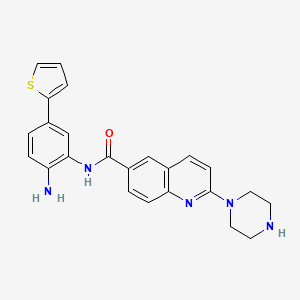

ACY-957

Description

The exact mass of the compound N-[2-Amino-5-(2-thienyl)phenyl]-2-(1-piperazinyl)-6-quinolinecarboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-amino-5-thiophen-2-ylphenyl)-2-piperazin-1-ylquinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5OS/c25-19-6-3-17(22-2-1-13-31-22)15-21(19)28-24(30)18-4-7-20-16(14-18)5-8-23(27-20)29-11-9-26-10-12-29/h1-8,13-15,26H,9-12,25H2,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURDNNVAYZDGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)NC4=C(C=CC(=C4)C5=CC=CS5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of ACY-957 in Erythroid Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACY-957 is a selective inhibitor of histone deacetylases 1 and 2 (HDAC1/2) that has demonstrated significant potential in the context of erythroid differentiation and the treatment of hemoglobinopathies like sickle cell disease and β-thalassemia.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound in erythroid cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. The primary therapeutic rationale for developing selective HDAC1/2 inhibitors like this compound is to induce fetal hemoglobin (HbF) expression while minimizing the potential toxicities associated with broader HDAC inhibition, particularly of HDAC3.[3][4]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the selectivity and efficacy of this compound in preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC3 |

| HDAC1 | 7 | ~185-fold |

| HDAC2 | 18 | ~72-fold |

| HDAC3 | 1300 | - |

| HDAC4 | >20,000 | Not Applicable |

| HDAC5 | >20,000 | Not Applicable |

| HDAC6 | >20,000 | Not Applicable |

| HDAC7 | >20,000 | Not Applicable |

| HDAC8 | >20,000 | Not Applicable |

| HDAC9 | >20,000 | Not Applicable |

Data sourced from in vitro biochemical assays.[4][5]

Table 2: Cellular Activity and Efficacy of this compound in Erythroid Progenitor Cells

| Parameter | Cell Type | This compound Concentration | Outcome | Reference |

| HDAC2 Inhibition (IC50) | Human Bone Marrow-derived Progenitors | 304 nM | - | [4] |

| γ-globin (HBG) mRNA Induction (vs. vehicle) | Human Bone Marrow CD34+ derived erythroblasts | 1 µM | ~3.5-fold increase in HBG levels (35% in CS1, 24% in CS2 culture) at day 5 | [5] |

| Fetal Hemoglobin (HbF) Induction | Sickle Cell Disease Patient-derived PBMCs | 1 µM | Significant elevation in HBG mRNA; up to 58% from 12% in one donor | [5] |

| Histone Acetylation Induction | Primary Human Erythroblasts | 1 µM - 5 µM | Dose-dependent increase in H3K9/14ac, H3K56ac, H3K79ac, and H2BK5ac | [5] |

Core Mechanism of Action: The GATA2-Mediated Induction of Fetal Hemoglobin

The primary mechanism by which this compound induces fetal hemoglobin in erythroid cells is through the selective inhibition of HDAC1 and HDAC2, leading to the upregulation of the transcription factor GATA2.[6][7][8]

Signaling Pathway Diagram

Caption: this compound signaling pathway in erythroid cells.

In its non-induced state, the γ-globin gene is silenced in adult erythroid cells, a process mediated by various transcription factors and epigenetic modifications. HDAC1 and HDAC2 are key components of repressive complexes that maintain a deacetylated and condensed chromatin state at the γ-globin locus and its regulatory genes.

This compound, upon entering the nucleus of erythroid progenitor cells, selectively binds to and inhibits the enzymatic activity of HDAC1 and HDAC2.[4][5] This inhibition leads to an increase in histone acetylation, particularly at the regulatory regions of the GATA2 gene.[7] The resulting "open" chromatin structure facilitates the binding of transcriptional activators, leading to an overexpression of GATA2 protein.[4][7] GATA2, a critical transcription factor in hematopoiesis, then directly or indirectly activates the transcription of the γ-globin gene (HBG), leading to increased production of γ-globin protein and subsequently fetal hemoglobin (HbF).[2][7] Studies have shown that knockdown of GATA2 attenuates the induction of HBG by this compound, confirming its central role in this pathway.[7]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

1. In Vitro HDAC Inhibition Assay

-

Objective: To determine the IC50 values of this compound against individual HDAC isoforms.

-

Protocol:

-

Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9) are used.

-

This compound is serially diluted to various concentrations.

-

The compound is pre-incubated with each HDAC enzyme for an extended period (e.g., 24 hours) to allow for the slow association kinetics of aminobenzamides to reach equilibrium.[5]

-

A fluorogenic substrate (e.g., for Class I/II HDACs) is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

A developer solution is added to stop the reaction and generate a fluorescent signal proportional to the deacetylase activity.

-

Fluorescence is measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

-

2. Erythroid Progenitor Cell Culture and Differentiation

-

Objective: To culture and differentiate primary human hematopoietic stem cells into erythroid progenitors for subsequent treatment with this compound.

-

Protocol (Two-Phase Culture System, e.g., CS1 and CS2): [5]

-

Expansion Phase: CD34+ hematopoietic stem and progenitor cells are isolated from human bone marrow or peripheral blood.

-

Cells are cultured in an expansion medium (e.g., CS1 or CS2 expansion media) containing a cocktail of cytokines such as stem cell factor (SCF), IL-3, and erythropoietin (EPO) for a period of 6-7 days to expand the population of erythroid progenitors.

-

Differentiation Phase: Cells are then transferred to a differentiation medium with a different cytokine composition (e.g., higher concentration of EPO, potentially with the addition of insulin and transferrin) to promote terminal erythroid differentiation.

-

This compound or vehicle control (e.g., DMSO) is added to the differentiation medium at the desired concentration (e.g., 1 µM).

-

Cells are cultured for an additional period (e.g., 3-5 days) to assess the effects on gene expression and protein levels.

-

3. Western Blot Analysis of Histone Acetylation

-

Objective: To quantify the changes in histone acetylation in response to this compound treatment.

-

Protocol:

-

Erythroid progenitor cells are treated with this compound or vehicle for a specified time (e.g., 24 hours).

-

Histones are extracted from the cell nuclei using an acid extraction method.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

The membrane is incubated with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K9/14, anti-acetyl-H3K56) and a loading control (e.g., anti-total Histone H3 or H4).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified using densitometry software, and acetylation levels are normalized to the total histone loading control.[5]

-

4. Chromatin Immunoprecipitation and Sequencing (ChIP-Seq)

-

Objective: To identify the genomic regions where HDAC1/2 are localized and to assess changes in histone acetylation at these sites upon this compound treatment.

-

Protocol:

-

Erythroid progenitor cells are treated with this compound or vehicle.

-

Protein-DNA complexes are cross-linked with formaldehyde.

-

Chromatin is sheared into small fragments by sonication or enzymatic digestion.

-

An antibody specific for HDAC1, HDAC2, or an acetylated histone mark is used to immunoprecipitate the chromatin fragments.

-

The cross-links are reversed, and the DNA is purified.

-

The purified DNA is prepared for high-throughput sequencing (library preparation).

-

The resulting sequences are mapped to the human genome to identify regions of protein binding or histone modification.[7]

-

Experimental Workflow Diagram

Caption: Workflow for studying this compound in erythroid cells.

Conclusion

This compound represents a targeted approach to inducing fetal hemoglobin by selectively inhibiting HDAC1 and HDAC2 in erythroid cells. Its mechanism of action is centered on the epigenetic upregulation of GATA2, a master regulator of hematopoiesis, which in turn activates the expression of the γ-globin gene. The specificity of this compound for HDAC1/2 offers a promising therapeutic window, potentially avoiding the off-target effects associated with pan-HDAC inhibitors. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working to advance novel therapies for hemoglobinopathies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulating the Regulators: The Role of Histone Deacetylase 1 (HDAC1) in Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to ACY-957: Chemical Structure, Properties, and Mechanism of Action

This technical guide provides a comprehensive overview of this compound, a selective inhibitor of histone deacetylases (HDACs) 1 and 2. It covers the chemical structure, physicochemical properties, mechanism of action, and key experimental data, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Properties

This compound is a member of the biaryl aminobenzamide class of HDAC inhibitors.[1][2] Its chemical structure is designed for selective interaction with the active site of HDAC1 and HDAC2.[1][3] The molecule consists of a benzamide scaffold, which includes a linker/surface region that binds to the tubular pocket of the HDAC active site, and a zinc-coordinating group.[1][3] The selectivity of this compound for HDAC1 and HDAC2 is conferred by an internal cavity-binding group.[1][3]

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(2-amino-5-(thiophen-2-yl)phenyl)-2-(piperazin-1-yl)quinoline-6-carboxamide hydrochloride | [4] |

| CAS Number | 1609389-52-7 (free base) | [5][6] |

| Chemical Formula | C24H24ClN5OS | [4] |

| Molecular Weight | 466.00 g/mol | [4] |

| Solubility | DMSO: 86 mg/mL (200.21 mM) | [6] |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of HDAC1 and HDAC2.[1][5][6] By inhibiting these enzymes, this compound leads to an increase in histone acetylation.[1][3] This epigenetic modification plays a crucial role in the reactivation of fetal hemoglobin (HbF), a promising therapeutic strategy for sickle cell disease (SCD) and β-thalassemia.[1][7][8]

The primary mechanism involves the activation of the transcription factor GATA2.[1][7][9] Inhibition of HDAC1/2 by this compound results in elevated histone acetylation at the autoregulatory regions of the GATA2 gene, leading to increased GATA2 expression.[9] Activated GATA2, in turn, promotes the transcription of the γ-globin gene (HBG), which is a component of fetal hemoglobin.[7][8][9] The resulting increase in HbF levels can compensate for the defective adult hemoglobin in patients with hemoglobinopathies.[7][8][10]

In the context of acute myeloid leukemia (AML), the inhibition of HDAC1/2 by this compound has been shown to induce differentiation, cell cycle arrest, and apoptosis in AML cell lines.[2]

Caption: Signaling pathway of this compound in the induction of fetal hemoglobin.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized in various assays.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| Target | IC50 (nM) | Assay Type | Source |

| HDAC1 | 7 | Biochemical | [1][5][6] |

| HDAC2 | 18 | Biochemical | [1][5][6] |

| HDAC3 | 1300 | Biochemical | [1][5] |

| HDAC4-9 | No inhibition up to 20 µM | Biochemical | [1] |

| HDAC2 | 304 | Cell-based (primary hematopoietic progenitors) | [1][3][5] |

Table 2: Cellular Activity of this compound in Acute Myeloid Leukemia (AML) Cells

| Cell Line/Sample | Effect | IC50 (µM) | Source |

| Primary leukemic cells | Inhibition of proliferation | 1.1 (mean) | [2] |

| Primary AML patient samples | Inhibition of colony growth | 2.6 (mean) | [2] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

In Vitro HDAC Inhibition Assay

This protocol outlines the general steps for determining the in vitro inhibitory activity of this compound against recombinant HDAC enzymes.

Caption: General workflow for an in vitro HDAC inhibition assay.

Methodology:

-

Compound Preparation: this compound is serially diluted to a range of concentrations.

-

Enzyme Reaction: Recombinant HDAC1, HDAC2, or HDAC3 enzyme is pre-incubated with this compound for 24 hours to allow for the slow association kinetics of aminobenzamide inhibitors.[1]

-

Substrate Addition: A fluorogenic acetylated peptide substrate is added to initiate the deacetylation reaction.

-

Development: After a defined incubation period, a developer solution is added to stop the reaction and cleave the deacetylated substrate, releasing a fluorophore.

-

Detection: The fluorescence intensity is measured using a plate reader, which is proportional to the enzyme activity.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cellular Histone Acetylation Assay (Western Blot)

This protocol describes the assessment of this compound's effect on histone acetylation in cultured cells.

-

Cell Culture and Treatment: Human bone marrow (BM) cells are cultured in expansion media. The cells are then treated with varying concentrations of this compound or a vehicle control for 24 hours.[3]

-

Histone Extraction: Histones are isolated from the treated cells using a total histone extraction kit.[1]

-

Protein Quantification: The concentration of the extracted histones is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of histone lysates are separated by size on a Bis-Tris gradient gel and transferred to a polyvinylidene difluoride (PVDF) membrane.[1]

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for acetylated histone marks (e.g., acetylated H2BK5, acetylated H3K56) and a loading control (e.g., total histone H4).[2][3] Subsequently, the membrane is incubated with a corresponding secondary antibody.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. The relative abundance of acetylated histones is quantified and normalized to the total histone levels.[3]

Induction of γ-globin (HBG) mRNA in Primary Cells

This protocol details the evaluation of this compound's ability to induce HBG mRNA in erythroid progenitor cells.

-

Cell Culture: CD34+ human bone marrow cells are cultured using a two-phase system (CS1 or CS2) to generate erythroid progenitors.[1]

-

Treatment: The differentiating cells are treated with this compound (e.g., 1 µM), a positive control such as hydroxyurea (e.g., 30 µM), or a vehicle control.[1]

-

RNA Isolation: RNA is purified from the cells at various time points using a suitable kit.[1]

-

Quantitative PCR (qPCR): The expression levels of HBG mRNA are quantified relative to the total β-like globin mRNA using qPCR.[1]

-

Data Analysis: The percentage of HBG mRNA is calculated and compared between the different treatment groups.[1]

Preclinical and Clinical Status

Preclinical studies have demonstrated that this compound can induce HbF in primary cells from healthy donors and sickle cell patients.[1] In vivo studies in non-anemic primates showed that oral administration of this compound was well-tolerated and led to significant increases in HBG mRNA and protein.[10] As of the latest available information, specific clinical trial data for this compound is not detailed in the provided search results, though numerous HDAC inhibitors are undergoing clinical investigation for various cancers.[11][12][13] The favorable preclinical profile of this compound suggests its potential as a therapeutic agent for hemoglobinopathies.

References

- 1. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Inhibitors of Histone Deacetylases 1 and 2 Synergize with Azacitidine in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. sicklecellanemianews.com [sicklecellanemianews.com]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. Novel histone deacetylase inhibitors in clinical trials as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Facebook [cancer.gov]

ACY-957: A Technical Guide to its HDAC Isoform Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the histone deacetylase (HDAC) isoform selectivity profile of ACY-957, a potent and selective inhibitor of HDAC1 and HDAC2. The information presented herein is intended to support researchers and drug development professionals in their evaluation and potential application of this compound.

Core Selectivity Profile of this compound

This compound is a biaryl aminobenzamide that demonstrates high selectivity for HDAC1 and HDAC2 over other HDAC isoforms.[1][2][3] This selectivity is attributed to its chemical structure, which includes an internal cavity binding group that preferentially interacts with the active sites of HDAC1 and HDAC2. The inhibitory activity of this compound has been quantified through in vitro biochemical assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

Data Presentation: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Selectivity Notes |

| HDAC1 | 7 | Highly potent inhibition. |

| HDAC2 | 18 | Highly potent inhibition. |

| HDAC3 | 1300 | Approximately 100-fold less sensitive than HDAC1/2.[1][2] |

| HDAC4 | >20,000 | No significant inhibition observed at concentrations up to 20 µM.[1][2] |

| HDAC5 | >20,000 | No significant inhibition observed at concentrations up to 20 µM.[1][2] |

| HDAC6 | >20,000 | No significant inhibition observed at concentrations up to 20 µM.[1][2] |

| HDAC7 | >20,000 | No significant inhibition observed at concentrations up to 20 µM.[1][2] |

| HDAC8 | >20,000 | No significant inhibition observed at concentrations up to 20 µM.[1][2] |

| HDAC9 | >20,000 | No significant inhibition observed at concentrations up to 20 µM.[1][2] |

In cell-based assays using primary hematopoietic progenitors, this compound demonstrated an IC50 value of 304 nM for HDAC2.[1][2] The difference in potency between biochemical and cell-based assays can be attributed to factors such as cell membrane permeability, efflux pumps, and the presence of HDACs in multi-protein complexes within the cellular environment.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited to determine the HDAC selectivity profile of this compound.

In Vitro Biochemical HDAC Inhibition Assay

This protocol outlines the determination of IC50 values for this compound against purified recombinant HDAC enzymes.

1. Reagents and Materials:

-

Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

HDAC substrate:

-

For HDAC1, 2, 3, and 6: Acetyl-lysine tripeptide substrate

-

For HDAC4, 5, 7, 8, and 9: Trifluoroacetyl-lysine tripeptide substrate

-

-

Trypsin

-

Developer (to generate a fluorescent signal from the deacetylated substrate)

-

96-well black microplates

-

Plate reader capable of fluorescence detection

2. Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the recombinant HDAC enzymes to 1.5 times the final concentration in assay buffer.

-

Pre-incubation: Add the diluted this compound solution to the wells of a 96-well plate. Add the diluted enzyme solution to the wells. Due to the slow association rate constants of aminobenzamides, pre-incubate the enzyme and compound for 24 hours to reach equilibrium.[1]

-

Substrate Addition: Prepare the substrate solution at 6 times the final concentration in assay buffer, including trypsin. The substrate concentration should be equal to the Michaelis constant (Km) for each respective enzyme.[4]

-

Reaction Initiation: Add the substrate solution to the wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Reaction Termination and Development: Add a developer solution to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based HDAC Inhibition Assay

This protocol describes the determination of this compound's inhibitory activity on HDAC2 in a cellular context.

1. Reagents and Materials:

-

Primary human hematopoietic progenitor cells

-

Cell culture medium (e.g., CS1 expansion media)

-

This compound

-

Cell-permeable HDAC substrate (selective for HDAC2)

-

Lysis buffer containing a developer

-

96-well clear-bottom black microplates

-

Plate reader capable of fluorescence detection

2. Procedure:

-

Cell Culture: Culture primary hematopoietic progenitor cells in the appropriate expansion medium.

-

Compound Treatment: Seed the cells in a 96-well plate and treat with a serial dilution of this compound for 48 hours.[5][6]

-

Substrate Addition: Add a cell-permeable, HDAC2-selective substrate to the cells and incubate for a specified period to allow for deacetylation.

-

Cell Lysis and Signal Development: Add a lysis buffer that also contains a developer to stop the reaction and generate a fluorescent signal from the intracellularly deacetylated substrate.

-

Fluorescence Measurement: Read the fluorescence on a plate reader.

-

Data Analysis: Calculate the IC50 value as described for the biochemical assay.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to this compound.

Caption: this compound's inhibitory potency against HDAC isoforms.

Caption: Signaling pathway of this compound induced fetal hemoglobin.

Caption: Workflow for in vitro HDAC inhibition assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 | PLOS One [journals.plos.org]

The Role of ACY-957 in the Induction of Fetal Hemoglobin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reactivating fetal hemoglobin (HbF) expression is a clinically validated therapeutic strategy for sickle cell disease (SCD) and β-thalassemia. Non-selective histone deacetylase (HDAC) inhibitors have shown promise in inducing HbF, but their clinical utility has been hampered by toxicity. ACY-957, a potent and selective inhibitor of HDAC1 and HDAC2, has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of the mechanism of action of this compound in inducing fetal hemoglobin, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. Preclinical studies have demonstrated that this compound effectively induces γ-globin (HBG) mRNA and HbF protein in erythroid progenitor cells, including those from patients with sickle cell disease.[1][2][3] The primary mechanism involves the upregulation of the transcription factor GATA2, a critical regulator of hematopoiesis. This guide will serve as a comprehensive resource for researchers and drug development professionals working on novel therapies for hemoglobinopathies.

Quantitative Data

The following tables summarize the key quantitative data regarding the selectivity and efficacy of this compound in inducing fetal hemoglobin, primarily derived from the seminal study by Shearstone et al. (2016) in PLOS One.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC3 |

| HDAC1 | 7 | ~185-fold |

| HDAC2 | 18 | ~72-fold |

| HDAC3 | 1300 | - |

| HDAC4-9 | >20,000 | >1111-fold |

| Data sourced from Shearstone et al., 2016. |

Table 2: Effect of this compound on γ-Globin (HBG) mRNA and Fetal Hemoglobin (HbF) Protein

| Cell Type | Treatment | Outcome Measure | Result |

| Human CD34+ bone marrow cells (CS1) | 1 µM this compound (5 days) | % HBG mRNA of total β-like globin mRNA | Significant time-dependent increase, exceeding hydroxyurea response |

| Human CD34+ bone marrow cells (BFU-E) | 1 µM this compound (14 days) | % HBG mRNA of total β-like globin mRNA | Increase from 15% (vehicle) to 48% |

| Human CD34+ bone marrow cells (BFU-E) | 2 µM this compound (14 days) | % HBG mRNA of total β-like globin mRNA | Increase from 15% (vehicle) to 82% |

| Sickle Cell Disease patient PBMCs (n=4) | 1 µM this compound (3 days) | % HBG mRNA of total β-like globin mRNA | Significant elevation in all donors (e.g., Donor 1: 12% to 58%) |

| Sickle Cell Disease patient progenitors | 1, 2, or 3 µM this compound (3 days) | % HbF positive cells & HbF protein abundance/cell | Dose-dependent increase |

| Data sourced from Shearstone et al., 2016.[1][2] |

Table 3: Effect of this compound on GATA2 Gene Expression

| Cell Type | Treatment | Outcome Measure | Result |

| Erythroid progenitors | 1 µM this compound | GATA2 mRNA induction | > 3-fold increase |

| Sickle Cell Disease patient primary cells | 1 µM this compound (3 days) | GATA2 mRNA expression | Elevated expression |

| Data sourced from Shearstone et al., 2016.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's role in fetal hemoglobin induction.

Cell Culture and Erythroid Differentiation

-

Cell Source: Human CD34+ bone marrow cells or peripheral blood mononuclear cells (PBMCs) from healthy or sickle cell disease donors.

-

Expansion Phase (CS1 System): Cells were cultured in Iscove’s Modified Dulbecco’s Medium (IMDM) supplemented with 20% fetal bovine serum (FBS), 1% penicillin/streptomycin, 2 U/mL erythropoietin (EPO), 50 ng/mL stem cell factor (SCF), 10 ng/mL IL-3, and 2 µM dexamethasone.

-

Differentiation Phase (CS1 System): After expansion, cells were transferred to a differentiation medium containing IMDM, 20% FBS, 1% penicillin/streptomycin, 10 U/mL EPO, 100 ng/mL SCF, and 1 mg/mL holo-transferrin. This compound or vehicle (DMSO) was added at the indicated concentrations.

-

Burst Forming Unit-Erythroid (BFU-E) Assay: CD34+ cells were cultured in methylcellulose-based medium (MethoCult H4434) containing EPO, SCF, GM-CSF, and IL-3. This compound was added at the start of the culture, and colonies were analyzed after 14 days.

Quantitative Real-Time PCR (qPCR)

-

RNA Isolation: Total RNA was extracted from cultured cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA was synthesized from total RNA using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

-

qPCR Analysis: qPCR was performed using TaqMan Gene Expression Assays (Applied Biosystems) for γ-globin (HBG), β-globin (HBB), and GATA2, with β-actin (ACTB) as the endogenous control. Relative gene expression was calculated using the ΔΔCt method.

Western Blotting

-

Protein Extraction: Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

SDS-PAGE and Transfer: Protein samples were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against acetylated histone H3, total histone H3, and other proteins of interest. This was followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for HbF Protein Analysis

-

Cell Preparation: Differentiated erythroid cells were fixed and permeabilized using a commercially available kit (e.g., Cytofix/Cytoperm, BD Biosciences).

-

Antibody Staining: Cells were stained with a phycoerythrin (PE)-conjugated anti-HbF antibody.

-

Data Acquisition and Analysis: Stained cells were analyzed on a flow cytometer. The percentage of HbF-positive cells and the mean fluorescence intensity (MFI) were quantified using appropriate gating strategies.

Chromatin Immunoprecipitation (ChIP)

-

Cross-linking: Cells were treated with 1% formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Nuclei were isolated, and chromatin was sheared to an average size of 200-500 bp by sonication.

-

Immunoprecipitation: Sheared chromatin was incubated overnight with antibodies against HDAC1, HDAC2, GATA2, or acetylated histones.

-

DNA Purification: Antibody-bound chromatin was pulled down using protein A/G magnetic beads, and the cross-links were reversed. DNA was then purified.

-

Analysis: Purified DNA was analyzed by qPCR or next-generation sequencing (ChIP-Seq) to determine protein occupancy at specific genomic regions.

Mandatory Visualizations

Signaling Pathway of this compound in Fetal Hemoglobin Induction

Caption: this compound signaling pathway for HbF induction.

Experimental Workflow for Assessing this compound Efficacy

Caption: Experimental workflow for this compound evaluation.

Clinical Development Context

While the preclinical data for this compound is robust, its direct clinical development for sickle cell disease has been less clear. Acetylon Pharmaceuticals, the original developer of this compound, was acquired by Celgene, and the rights to this compound and other selective HDAC1/2 inhibitors for non-oncology indications, including sickle cell disease and beta-thalassemia, were transferred to a new entity, Regenacy Pharmaceuticals.[4]

Preclinical studies in non-anemic primates have shown that oral administration of this compound was well-tolerated and led to a substantial, greater than 50-fold increase in HBG mRNA and protein.[1] These studies also explored alternative dosing schedules to optimize the therapeutic index. As of late 2025, there are no active clinical trials specifically for this compound in sickle cell disease listed on major clinical trial registries. However, the strong preclinical evidence and the focused efforts of Regenacy Pharmaceuticals suggest that selective HDAC1/2 inhibition remains a viable and promising strategy for the treatment of hemoglobinopathies. The broader class of HDAC inhibitors continues to be explored in clinical trials for various hematological conditions.

Conclusion

This compound is a selective HDAC1/2 inhibitor with a well-defined mechanism of action for inducing fetal hemoglobin. By inhibiting HDAC1 and HDAC2, this compound increases histone acetylation at the GATA2 gene locus, leading to the upregulation of GATA2 expression. Elevated GATA2, in turn, activates the transcription of the γ-globin gene, resulting in increased production of HbF. The compelling preclinical quantitative data and a clear understanding of the experimental protocols provide a strong foundation for the continued investigation of selective HDAC1/2 inhibitors as a targeted therapy for sickle cell disease and β-thalassemia. Further research and clinical development in this area are warranted to translate these promising preclinical findings into tangible benefits for patients.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 | PLOS One [journals.plos.org]

- 3. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. firstwordpharma.com [firstwordpharma.com]

The Pharmacological Profile of ACY-957: A Selective HDAC1/2 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ACY-957 is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2), belonging to the biaryl aminobenzamide class of HDAC inhibitors.[1][2] Preclinical research has demonstrated its potential as a therapeutic agent for hemoglobinopathies, such as sickle cell disease and β-thalassemia, by inducing fetal hemoglobin (HbF) production.[2][3] Further investigations have also explored its anti-leukemic properties, particularly in combination with other therapies. This document provides a comprehensive overview of the pharmacological classification, mechanism of action, and key experimental data related to this compound.

Pharmacological Classification

Primary Class: Histone Deacetylase (HDAC) Inhibitor

Sub-class: Selective HDAC1 and HDAC2 Inhibitor

This compound demonstrates high selectivity for HDAC1 and HDAC2 over other HDAC isoforms.[2][4][5] This selectivity is attributed to its chemical structure, which includes an internal cavity binding region that confers specificity for these two enzymes.[2] The aminobenzamide scaffold of this compound contains a zinc-coordinating group that interacts with the active site of the HDAC enzymes.[2]

Quantitative Data

The inhibitory activity of this compound against various HDAC isoforms has been quantified in several studies. The following tables summarize the key in vitro and cellular IC50 values.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 7 - 7.2 |

| HDAC2 | 18 - 26 |

| HDAC3 | 1157 - 1300 |

| HDAC4 | >20,000 |

| HDAC5 | >20,000 |

| HDAC6 | >20,000 |

| HDAC7 | >20,000 |

| HDAC8 | >20,000 |

| HDAC9 | >20,000 |

Data sourced from references:[1][2][4][5]

Table 2: Cellular Inhibitory Activity of this compound

| Cell Type | Target | IC50 (nM) |

| Primary Hematopoietic Progenitors | HDAC2 | 304 |

Data sourced from reference:[4]

Table 3: In Vitro Anti-leukemic Activity of this compound

| AML Cell Line | IC50 (µM) |

| MOLM13 | 0.8 - 3.3 |

| MV4-11 | 0.8 - 3.3 |

| Kasumi-1 | 0.8 - 3.3 |

| KG-1 | 0.8 - 3.3 |

| HL-60 | 0.8 - 3.3 |

Data sourced from reference:[1]

Mechanism of Action: Induction of Fetal Hemoglobin

The primary mechanism of action of this compound in the context of hemoglobinopathies involves the reactivation of fetal hemoglobin (HbF) expression.[2] This is achieved through the following signaling pathway:

Caption: Signaling pathway of this compound inducing fetal hemoglobin.

This compound inhibits HDAC1 and HDAC2, leading to an increase in histone acetylation at the GATA2 gene locus.[6][7] This epigenetic modification results in the upregulation of GATA2, a key transcription factor.[7] Elevated levels of GATA2 protein then activate the transcription of the γ-globin gene (HBG), leading to increased production of fetal hemoglobin.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro HDAC Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of this compound against specific HDAC isoforms.

Caption: Workflow for in vitro HDAC inhibition assay.

Methodology:

-

Enzyme and Compound Preparation: Recombinant HDAC enzymes are diluted to 1.5 times the final assay concentration in assay buffer. This compound is prepared in a series of dilutions.

-

Pre-incubation: The diluted HDAC enzyme is pre-incubated with this compound for 24 hours to allow for the slow association rate constant of the aminobenzamide class of inhibitors.[2]

-

Reaction Initiation: An acetylated lysine tripeptide substrate is added to the enzyme-inhibitor mixture to start the deacetylation reaction.

-

Detection: A developer is added that releases a fluorophore from the deacetylated substrate.

-

Data Analysis: The fluorescence is measured, and the data is used to calculate the IC50 values, representing the concentration of this compound required to inhibit 50% of the HDAC enzyme activity.

Western Blot for Histone Acetylation

This protocol is used to assess the effect of this compound on the acetylation status of histones in cells.

Methodology:

-

Cell Culture and Treatment: Primary human erythroblasts are cultured and treated with varying concentrations of this compound or a vehicle control for 24 hours.

-

Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of each lysate is determined using a Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9/14, anti-acetyl-H3K56) and a loading control (e.g., anti-total Histone H3 or anti-β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands corresponding to acetylated histones is quantified and normalized to the loading control to determine the relative change in histone acetylation upon treatment with this compound.

Chromatin Immunoprecipitation and Sequencing (ChIP-Seq)

This technique is employed to identify the genomic regions where HDAC1, HDAC2, and GATA2 are bound in erythroid progenitor cells and to assess changes in histone acetylation at these sites following this compound treatment.

Methodology:

-

Cross-linking: Erythroid progenitor cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-500 bp) using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with antibodies specific to the protein of interest (e.g., HDAC1, HDAC2, or GATA2) or an acetylated histone mark. The antibody-protein-DNA complexes are then captured using magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin, and the immunoprecipitated complexes are eluted.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

-

Data Analysis: The sequencing reads are aligned to the reference genome, and peak calling algorithms are used to identify regions of protein binding or histone modification enrichment. This allows for the localization of HDAC1/2 and GATA2 binding at the GATA2 locus and the assessment of histone acetylation changes in response to this compound.[6][7]

Conclusion

This compound is a well-characterized, selective inhibitor of HDAC1 and HDAC2 with a clear mechanism of action for inducing fetal hemoglobin. Its high selectivity and potent activity in preclinical models suggest its therapeutic potential for treating hemoglobinopathies. The detailed experimental protocols provided herein offer a foundation for further research and development of this and similar compounds.

References

- 1. Chromatin Immunoprecipitation (ChIP) with Erythroid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. epigentek.com [epigentek.com]

- 4. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genome-wide ChIP-Seq reveals a dramatic shift in the binding of the transcription factor erythroid Kruppel-like factor during erythrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

ACY-957: A Potent and Selective Chemical Probe for Histone Deacetylase 1 and 2 (HDAC1/2) Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: ACY-957 is a highly selective, orally active small molecule inhibitor of Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2).[1] As members of the class I HDAC family, HDAC1 and HDAC2 are critical regulators of chromatin structure and gene expression, playing pivotal roles in cell cycle progression, differentiation, and DNA damage repair. Dysregulation of HDAC1 and HDAC2 activity is implicated in various diseases, including cancer and hematological disorders. This compound, belonging to the biaryl aminobenzamide class of HDAC inhibitors, serves as a valuable chemical probe to elucidate the specific biological functions of HDAC1 and HDAC2, distinguishing their roles from other HDAC isoforms.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways.

Data Presentation: Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC3 | Reference |

| HDAC1 | 7 | ~185-fold | [1][3][4] |

| HDAC2 | 18 - 26 | ~50-72-fold | [2][3][4] |

| HDAC3 | 1157 - 1300 | - | [2][3][4] |

| HDAC4 | >20,000 | Not Applicable | [3][4] |

| HDAC5 | >20,000 | Not Applicable | [3][4] |

| HDAC6 | >20,000 | Not Applicable | [3][4] |

| HDAC7 | >20,000 | Not Applicable | [3][4] |

| HDAC8 | >20,000 | Not Applicable | [3][4] |

| HDAC9 | >20,000 | Not Applicable | [3][4] |

Table 2: Cellular Activity of this compound

| Cell Type | Assay | IC50 (nM) | Effect | Reference |

| Primary Hematopoietic Progenitors | Cellular HDAC2 Inhibition | 304 | Inhibition of HDAC2 activity | [3][4] |

| Primary Leukemic Cells | Proliferation | 1100 | Inhibition of cell proliferation | [2] |

| Primary AML Patient Samples | Colony Growth | 2600 | Inhibition of colony formation | [2] |

| Human Erythroblasts | Histone Acetylation | 1000 - 5000 | Increased H3K9/14ac, H3K56ac, H3K79ac, H2BK5ac | [3] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of HDAC1 and HDAC2, leading to an increase in the acetylation of histone and non-histone proteins. A key downstream effect of this compound, particularly relevant in the context of sickle cell disease and β-thalassemia, is the induction of fetal hemoglobin (HbF).[5][6] This is mediated, at least in part, through the activation of the transcription factor GATA2.[5][6][7] Inhibition of HDAC1/2 by this compound leads to increased histone acetylation at GATA2 regulatory regions, resulting in enhanced GATA2 expression.[6][7] GATA2, in turn, promotes the expression of the γ-globin gene (HBG), a component of HbF, while concurrently suppressing the expression of the adult β-globin gene (HBB).[7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a chemical probe. Below are protocols for key experiments.

In Vitro HDAC Enzymatic Assay

This protocol is adapted from studies characterizing the inhibitory activity of this compound.[2][3]

-

Reagents and Materials:

-

Recombinant human HDAC1, HDAC2, HDAC3 enzymes (e.g., BPS Biosciences)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Acetyl-lysine tripeptide substrate

-

Trypsin

-

Developer solution (e.g., containing a fluorophore that is released upon substrate cleavage)

-

96-well black microplates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.

-

Add the appropriate HDAC enzyme to each well. Due to the slow association rate of aminobenzamides, pre-incubate the enzyme with this compound for 24 hours at room temperature to reach equilibrium.[3][4]

-

Initiate the reaction by adding the acetylated substrate.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Stop the deacetylation reaction and initiate the developer reaction by adding a solution containing trypsin.

-

Incubate for a further period (e.g., 20 minutes) at 37°C to allow for cleavage of the deacetylated substrate.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate IC50 values using a suitable software (e.g., GraphPad Prism).

-

Western Blotting for Histone Acetylation

This protocol outlines the detection of changes in histone acetylation in cells treated with this compound.[3]

-

Reagents and Materials:

-

Cells of interest (e.g., primary human erythroblasts, AML cell lines)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Histone extraction kit (e.g., EpiQuick Total Histone Extraction Kit)

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against acetylated histones (e.g., anti-acetyl-H3K9/14, anti-acetyl-H3K56, anti-acetyl-H2BK5) and total histones (e.g., anti-H3, anti-H4)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells and extract total protein or histones according to the manufacturer's protocol.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the levels of acetylated histones to the corresponding total histone levels.

-

Cellular Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the effect of this compound on cell viability and proliferation.

-

Reagents and Materials:

-

Cells of interest

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well clear microplates

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control.

-

Incubate for the desired period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Conclusion

This compound is a potent and highly selective inhibitor of HDAC1 and HDAC2, making it an invaluable tool for dissecting the specific functions of these enzymes in health and disease. Its well-characterized mechanism of action, particularly in the context of fetal hemoglobin induction via the GATA2 pathway, highlights its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound as a chemical probe in both basic research and drug development endeavors. Careful consideration of the experimental conditions outlined will enable researchers to generate robust and reproducible data to further unravel the complex biology of HDAC1 and HDAC2.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. lumiprobe.com [lumiprobe.com]

In Vitro Characterization of ACY-957: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of ACY-957, a selective inhibitor of histone deacetylases (HDACs) 1 and 2. The information is compiled from preclinical studies to serve as a comprehensive resource for researchers in drug development and related scientific fields. This document details the biochemical and cellular activity of this compound, its mechanism of action, and the experimental protocols used for its characterization.

Core Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound against various HDAC isoforms and in cellular contexts.

Table 1: Biochemical Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC3 |

| HDAC1 | 7 | ~185-fold |

| HDAC2 | 18 | ~72-fold |

| HDAC3 | 1300 | - |

| HDAC4 | No inhibition up to 20 µM | > 15,000-fold |

| HDAC5 | No inhibition up to 20 µM | > 15,000-fold |

| HDAC6 | No inhibition up to 20 µM | > 15,000-fold |

| HDAC7 | No inhibition up to 20 µM | > 15,000-fold |

| HDAC8 | No inhibition up to 20 µM | > 15,000-fold |

| HDAC9 | No inhibition up to 20 µM | > 15,000-fold |

Data compiled from multiple in vitro biochemical assays.[1][2][3]

Table 2: Cellular Inhibitory Activity and Effects of this compound

| Cell Type | Assay | IC50 (nM) | Key Findings |

| Primary Hematopoietic Progenitors | Cellular HDAC2 Inhibition | 304 | Demonstrates cell permeability and target engagement in a cellular context.[1][4] |

| Human AML Cell Lines | Cell Viability | 800 - 3300 | Potently inhibited cell viability in various AML subtypes.[5] |

| Erythroid Progenitor Cells (Healthy Donors) | γ-globin (HBG) mRNA Induction | - | 3.5-fold increase in HBG mRNA levels with 1 µM this compound.[3] |

| Erythroid Progenitor Cells (Sickle Cell Patients) | γ-globin (HBG) mRNA Induction | - | Significant elevation in HBG mRNA; up to 58% of total β-like globin mRNA.[3] |

Mechanism of Action: Induction of Fetal Hemoglobin

This compound is being investigated as a potential therapeutic for sickle cell disease and β-thalassemia due to its ability to induce fetal hemoglobin (HbF) production.[2][6] The underlying mechanism involves the selective inhibition of HDAC1 and HDAC2, which leads to an increase in histone acetylation at specific gene loci. This epigenetic modification results in the activation of the transcription factor GATA2.[3][6][7] Elevated GATA2 levels, in turn, directly upregulate the expression of the γ-globin gene (HBG), a component of HbF, while concurrently suppressing the expression of the adult β-globin gene (HBB).[3][7]

Caption: Mechanism of this compound in inducing fetal hemoglobin production.

Experimental Protocols & Workflows

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

In Vitro Biochemical HDAC Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of isolated HDAC isoforms.

Caption: Workflow for the in vitro biochemical HDAC inhibition assay.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer consisting of 50 mM HEPES (pH 7.4), 100 mM KCl, 0.001% Tween-20, 0.05% BSA, and 20 μM Tris(2-carboxyethyl)phosphine.[3]

-

Dissolve and serially dilute this compound in assay buffer to 6 times the final desired concentration.

-

Dilute recombinant HDAC enzymes (HDAC1-9) to 1.5 times the final concentration in assay buffer.[3]

-

-

Enzyme Inhibition:

-

In a 96-well plate, combine the diluted this compound with the diluted HDAC enzymes.

-

Pre-incubate the mixture for 24 hours at room temperature to allow the compound to reach equilibrium with the enzyme, which is necessary for slow-binding inhibitors.[3]

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding an acetylated lysine tripeptide substrate.

-

Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Signal Detection:

-

Stop the reaction and add a developer reagent that generates a fluorescent or luminescent signal proportional to the amount of deacetylated substrate.

-

Measure the signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to a vehicle control.

-

Determine the IC50 values by fitting the data to a dose-response curve.

-

Cellular HDAC2 Inhibition Assay

This assay measures the ability of this compound to inhibit HDAC2 activity within a cellular environment.

Protocol:

-

Cell Culture and Treatment:

-

Culture primary hematopoietic progenitors in appropriate expansion media.

-

Treat the cells with varying concentrations of this compound for 48 hours.[4]

-

-

Cell Lysis and HDAC Assay:

-

Lyse the cells to release nuclear proteins.

-

Perform an HDAC activity assay on the cell lysates using an acetylated substrate selective for HDAC2.[4] Note: The specific substrate and detection method (e.g., fluorogenic or luminogenic) were not detailed in the primary literature, but commercially available kits can be adapted for this purpose.

-

-

Data Analysis:

-

Measure the HDAC2 activity in treated cells relative to vehicle-treated controls.

-

Calculate the IC50 value for cellular HDAC2 inhibition.

-

Western Blotting for Histone Acetylation

This technique is used to visualize the downstream effect of HDAC inhibition, which is an increase in histone acetylation.

Caption: Workflow for Western blotting to detect histone acetylation.

Protocol:

-

Cell Treatment and Lysate Preparation:

-

Culture primary human erythroblasts and treat with this compound (e.g., 1 µM and 5 µM) or vehicle for 24 hours.

-

Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.

-

Determine the protein concentration of the histone extracts.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of histone proteins on a high-percentage polyacrylamide gel (e.g., 15%).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9/14, anti-acetyl-H3K56) and a loading control (e.g., anti-total Histone H3 or H4) overnight at 4°C. Note: Specific antibody concentrations and catalog numbers were not provided in the reviewed literature and should be optimized according to the manufacturer's instructions.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane extensively and apply an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative increase in acetylation.

-

Erythroid Progenitor Cell Culture and Differentiation

This compound's effect on fetal hemoglobin induction was studied using two-phase liquid culture systems to generate erythroid progenitors from CD34+ human bone marrow cells.[3]

Protocol Outline:

-

Phase 1: Expansion

-

CD34+ cells are cultured in an "expansion medium" to increase the population of hematopoietic progenitors. This medium is typically supplemented with a cocktail of cytokines such as SCF, IL-3, and EPO.

-

The two systems cited, CS1 and CS2, represent distinct published protocols for this expansion phase.[3] Note: The exact, detailed formulations of the CS1 and CS2 media were not available in the reviewed search results and would require consulting the original referenced publications (Perrine et al., 1989 and Fibach et al., 1989).

-

-

Phase 2: Differentiation

-

After the expansion phase, cells are transferred to a "differentiation medium" containing a different cytokine composition, with a higher concentration of EPO, to promote maturation into erythroblasts.

-

This compound or a vehicle control is added at the beginning of this phase.

-

Cells are cultured for several days (e.g., 3-5 days), and samples are collected at various time points for analysis.[3]

-

-

Analysis:

-

qRT-PCR: RNA is extracted from the cells to quantify the relative mRNA levels of γ-globin (HBG) and β-globin (HBB).

-

Flow Cytometry: Cells are stained with an anti-HbF antibody to determine the percentage of HbF-positive cells and the mean fluorescence intensity, which correlates with the amount of HbF protein per cell.[3][8]

-

This technical guide provides a consolidated resource for understanding the in vitro characterization of this compound. The presented data, mechanism of action, and experimental protocols are intended to facilitate further research and development in the field of HDAC inhibition and hemoglobinopathy therapeutics.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.bio-techne.com [resources.bio-techne.com]

- 4. HDAC-Glo™ I/II Assays [promega.com]

- 5. learn.inasp.info [learn.inasp.info]

- 6. PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Selective HDAC1/2 Inhibitor ACY-957: A Technical Guide to its Impact on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACY-957 is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2). These enzymes play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound promotes histone hyperacetylation, resulting in a more open chromatin state and the activation of gene expression. This technical guide provides an in-depth overview of the quantitative effects of this compound on histone acetylation, detailed experimental protocols for assessing these effects, and a visualization of the key signaling pathways involved.

Quantitative Effects of this compound on Histone Deacetylase Activity and Histone Acetylation

This compound exhibits high selectivity for HDAC1 and HDAC2 over other HDAC isoforms. The inhibitory activity of this compound has been quantified through in vitro biochemical assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| Target | IC50 (nM) | Selectivity vs. HDAC3 | Reference |

| HDAC1 | 7 | ~185-fold | [1] |

| HDAC2 | 18 | ~72-fold | [1] |

| HDAC3 | 1300 | - | [1] |

Table 1: In vitro inhibitory activity of this compound against HDAC isoforms.

The cellular activity of this compound leads to a dose-dependent increase in the acetylation of various histone lysine residues. Treatment of primary human erythroblasts and acute myeloid leukemia (AML) cell lines with this compound has been shown to significantly increase the levels of the following histone marks:

| Histone Mark | Cell Type | Fold Increase (vs. control) | This compound Concentration | Reference |

| H3K9/14ac | Primary Human Erythroblasts | Dose-dependent increase | 1 µM and 5 µM | |

| H3K56ac | Primary Human Erythroblasts | Dose-dependent increase | 1 µM and 5 µM | |

| H3K79ac | Primary Human Erythroblasts | Dose-dependent increase | 1 µM and 5 µM | |

| H2BK5ac | Primary Human Erythroblasts | Dose-dependent increase | 1 µM and 5 µM | |

| H2BK5ac | AML cell lines (MV-4-11, Kasumi-1, HL-60) | Dose-dependent increase | Not specified | [2] |

| H3K56ac | AML cell lines (MV-4-11, Kasumi-1, HL-60) | Dose-dependent increase | Not specified | [2] |

Table 2: Effect of this compound on specific histone acetylation marks in various cell types.

Signaling Pathways Modulated by this compound

In the context of sickle cell disease and β-thalassemia, the therapeutic effect of this compound is mediated, at least in part, through the activation of the GATA2 signaling pathway. Inhibition of HDAC1 and HDAC2 by this compound leads to increased histone acetylation at the regulatory regions of the GATA2 gene, resulting in its enhanced expression. GATA2, a key transcription factor in hematopoiesis, subsequently contributes to the reactivation of fetal hemoglobin (HbF) production.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on histone acetylation.

Western Blotting for Histone Acetylation

This protocol describes the detection of changes in histone acetylation levels in cells treated with this compound.

1. Cell Lysis and Histone Extraction:

-

Culture cells to the desired density and treat with this compound or vehicle control for the specified duration.

-

Harvest cells and wash with ice-cold PBS.

-

For total cell lysates, resuspend the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For histone extraction, use an acid extraction method. Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation.

-

Centrifuge to pellet debris and collect the supernatant containing histones. Neutralize the acid with 2 M NaOH.

2. Protein Quantification:

-

Determine the protein concentration of the lysates or histone extracts using a Bradford or BCA protein assay.

3. SDS-PAGE and Electrotransfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane on a 15% SDS-polyacrylamide gel for histone analysis.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K9, anti-acetyl-H3K56) and a loading control (e.g., anti-total Histone H3, anti-beta-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

Quantify band intensities using image analysis software and normalize the acetylated histone signal to the total histone or loading control signal.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This protocol outlines the procedure to identify the genomic regions where histone acetylation is altered by this compound treatment.

1. Cell Fixation and Chromatin Preparation:

-

Treat cells with this compound or vehicle control.

-

Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine.

-

Harvest cells, wash with ice-cold PBS, and lyse the cells to release nuclei.

-

Isolate nuclei and resuspend in a lysis buffer.

-

Sonify the chromatin to shear DNA to an average size of 200-600 bp.

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

2. Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with a specific antibody against the histone modification of interest (e.g., anti-H3K27ac) or a negative control IgG overnight at 4°C.

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

3. Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

4. Library Preparation and Sequencing:

-

Prepare a sequencing library from the immunoprecipitated DNA and an input control DNA sample. This includes end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library by PCR.

-

Perform high-throughput sequencing.

5. Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of enrichment for the histone mark.

-

Perform differential binding analysis to identify regions with significant changes in histone acetylation between this compound-treated and control samples.

-

Annotate the differential regions to nearby genes and perform pathway analysis.

Conclusion

This compound is a valuable research tool for studying the roles of HDAC1 and HDAC2 in various biological processes. Its selectivity and potent inhibitory activity lead to a significant increase in histone acetylation, providing a powerful means to modulate gene expression. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers investigating the epigenetic effects of this compound. Further research into the effects of this compound in a broader range of cellular and disease contexts will continue to elucidate the therapeutic potential of selective HDAC1/2 inhibition.

References

Methodological & Application

ACY-957 Protocol for In Vitro Cell Culture: A Detailed Application Note

Introduction

ACY-957 is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2).[1][2][3] These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By selectively inhibiting HDAC1 and HDAC2, this compound can induce histone hyperacetylation, leading to the reactivation of silenced genes.[3] This targeted mechanism of action has made this compound a valuable tool in various research areas, particularly in the study of hematological disorders and oncology.

This application note provides a detailed protocol for the in vitro use of this compound in cell culture, with a primary focus on its well-documented application in the induction of fetal hemoglobin (HbF) in erythroid progenitor cells. Additionally, it touches upon its emerging applications in cancer research.

Mechanism of Action

This compound functions by binding to the active site of HDAC1 and HDAC2, preventing them from deacetylating their histone and non-histone substrates.[4] This inhibition leads to an accumulation of acetylated histones, particularly at specific gene promoters, resulting in a more open chromatin structure and increased gene transcription.[3] A key downstream effect of HDAC1/2 inhibition by this compound in erythroid progenitors is the upregulation of GATA2, a transcription factor that plays a pivotal role in fetal hemoglobin expression.[5][6] This targeted epigenetic modulation makes this compound a promising therapeutic candidate for diseases like sickle cell disease and β-thalassemia, where increased HbF levels can be beneficial.[3][5]

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against various HDAC isoforms.

Table 1: In Vitro Biochemical Inhibitory Activity of this compound

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 7 |

| HDAC2 | 18 |

| HDAC3 | 1300 |

| HDAC4 | >20,000 |

| HDAC5 | >20,000 |

| HDAC6 | >20,000 |

| HDAC7 | >20,000 |

| HDAC8 | >20,000 |

| HDAC9 | >20,000 |

Data sourced from Shearstone JR, et al. PLoS One. 2016.[3]

Table 2: Cellular Inhibitory Activity of this compound

| Target | Cell Type | IC50 (nM) |

| HDAC2 | Primary Hematopoietic Progenitors | 304 |

Data sourced from Shearstone JR, et al. PLoS One. 2016.[3]

Experimental Protocols

This section provides a detailed protocol for the treatment of human primary erythroid progenitor cells with this compound to induce fetal hemoglobin. This protocol is based on methodologies described in published research.[3]

Materials

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Human CD34+ hematopoietic stem and progenitor cells

-

Expansion medium (e.g., IMDM supplemented with 20% FBS, 1% L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 100 ng/mL SCF, 10 ng/mL IL-3, and 2 U/mL EPO)

-

Differentiation medium (e.g., IMDM supplemented with 30% FBS, 1% L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 U/mL EPO, 200 µg/mL transferrin, and 10 ng/mL insulin)

-

Phosphate-buffered saline (PBS)

-